
2,4,5-trichloro-N,N-bis(2-methylpropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-trichloro-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as Irgarol 1051, is an organic compound that is widely used as a biocide in antifouling paints. It is effective in preventing the growth of marine organisms such as barnacles, algae, and mussels on the hulls of ships and boats. In Synthesis Method: Irgarol 1051 is synthesized through a multistep process that involves the reaction of 2-methylpropan-2-ol with sulfuric acid to produce 2-methylpropene. This is then reacted with 2,4,5-trichlorobenzenesulfonyl chloride to produce the final product, Irgarol 1051. Scientific Research Application: Irgarol 1051 has been extensively studied for its biocidal properties and its impact on marine ecosystems. It has been used in laboratory experiments to test its effectiveness against various marine organisms, including barnacles, algae, and mussels. It has also been used in field studies to evaluate its impact on the environment and marine life. Mechanism of Action: Irgarol 1051 works by inhibiting the photosynthetic process in marine organisms. It interferes with the electron transport chain in photosystem II, which leads to the production of reactive oxygen species and ultimately, cell death. Biochemical and Physiological Effects: Studies have shown that exposure to Irgarol 1051 can have a range of biochemical and physiological effects on marine organisms. It can cause oxidative stress, DNA damage, and changes in gene expression. It can also affect the growth and development of marine organisms, as well as their reproductive and immune systems. Advantages and Limitations for Lab Experiments: One advantage of using Irgarol 1051 in lab experiments is that it is highly effective in preventing the growth of marine organisms, which makes it a useful tool for studying their biology and ecology. However, one limitation is that it can be toxic to some marine organisms at low concentrations, which can affect the results of experiments. Future Directions: There are several future directions for research on Irgarol 1051. One area of focus could be on developing alternative biocides that are less harmful to the environment and marine life. Another area of research could be on understanding the mechanisms of resistance in marine organisms that are able to survive exposure to Irgarol 1051. Additionally, research could be conducted on the long-term effects of Irgarol 1051 exposure on marine ecosystems and the potential for bioaccumulation in the food chain. In conclusion, Irgarol 1051 is a widely used biocide that has been extensively studied for its biocidal properties and its impact on marine ecosystems. It works by inhibiting the photosynthetic process in marine organisms and can have a range of biochemical and physiological effects. While it is useful in lab experiments, it can also be toxic to some marine organisms at low concentrations. Future research should focus on developing alternative biocides, understanding resistance mechanisms, and evaluating the long-term effects on marine ecosystems.
属性
IUPAC Name |
2,4,5-trichloro-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl3NO2S/c1-9(2)7-18(8-10(3)4)21(19,20)14-6-12(16)11(15)5-13(14)17/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMUWEBWKGOHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N,N-bis(2-methylpropyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
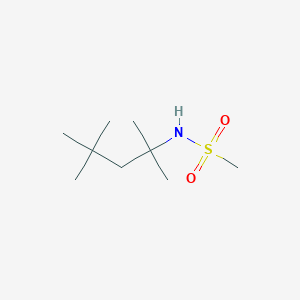

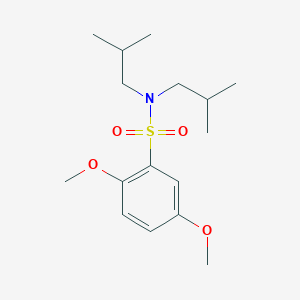
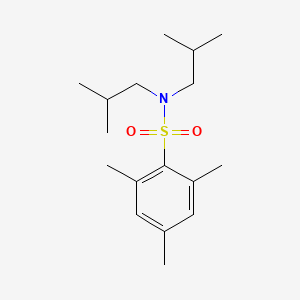

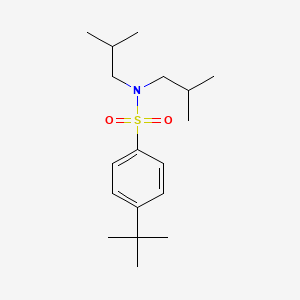

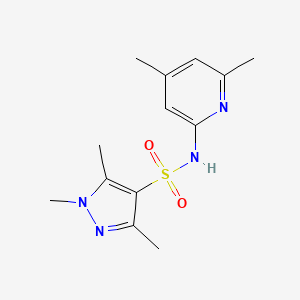
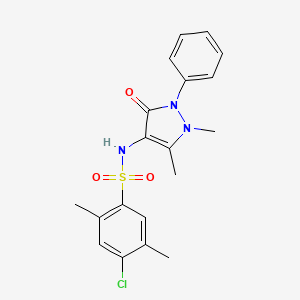
![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)